2-Chloro-3-methanesulfonylpropanenitrile
Description
Properties
IUPAC Name |
2-chloro-3-methylsulfonylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2S/c1-9(7,8)3-4(5)2-6/h4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIRIWUPKFAIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606117 | |
| Record name | 2-Chloro-3-(methanesulfonyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1854-80-4 | |
| Record name | 2-Chloro-3-(methanesulfonyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 Chloro 3 Methanesulfonylpropanenitrile
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A retrosynthetic analysis of 2-Chloro-3-methanesulfonylpropanenitrile (Structure 1) suggests several logical disconnections to identify potential starting materials. The primary strategic disconnections involve the carbon-chlorine, carbon-sulfur, and carbon-cyanide bonds.
Scheme 1: Retrosynthetic Analysis of this compound
C-Cl Bond Disconnection: This is a common and logical first disconnection, leading to the precursor 3-methanesulfonylpropanenitrile. This simplifies the synthesis to the introduction of a chlorine atom at the alpha-position of a pre-existing β-sulfonyl nitrile.
C-S Bond Disconnection: A disconnection at the carbon-sulfur bond would suggest a synthesis from a precursor already containing the chloro and nitrile functionalities, such as 2-chloro-3-halopropanenitrile, and a methanesulfinate (B1228633) salt or a similar sulfur-based nucleophile.
C-CN Bond Disconnection: While less common for this type of structure, a disconnection of the nitrile group could envision a synthesis from a corresponding carboxylic acid or amide derivative, which would then be converted to the nitrile in a final step.
Based on this analysis, the most direct and plausible synthetic routes likely involve the late-stage chlorination of a β-sulfonyl nitrile precursor.
Direct Synthesis Routes to this compound
The direct synthesis of this compound can be approached by sequentially or concurrently introducing the three key functional groups.
Halogenation Protocols at the Alpha Position
The introduction of a chlorine atom at the alpha position to the nitrile group in a precursor like 3-methanesulfonylpropanenitrile is a critical step. The electron-withdrawing nature of both the nitrile and the β-methanesulfonyl group acidifies the α-proton, facilitating deprotonation and subsequent reaction with an electrophilic chlorine source.
Common chlorinating agents for such transformations include:
Sulfuryl chloride (SO₂Cl₂): Often used for the chlorination of active methylene (B1212753) compounds. The reaction can be initiated by radical initiators or proceed via an ionic mechanism in the presence of a Lewis acid. A patent suggests that the chlorination of phenylacetonitriles with sulfuryl chloride can be catalyzed by a strong acid like HCl to avoid long induction times and increase the reaction rate. google.com
N-Chlorosuccinimide (NCS): A milder and more selective chlorinating agent, often used to avoid over-halogenation.
Chlorine gas (Cl₂): Can be used for direct chlorination, sometimes under UV irradiation to promote a radical pathway. For instance, the photochlorination of benzyl (B1604629) cyanide to α-monochlorobenzyl cyanide has been described in the literature. google.com
Table 1: Common Halogenating Agents for Alpha-Chlorination
| Reagent | Formula | Typical Conditions |
| Sulfuryl Chloride | SO₂Cl₂ | Inert solvent, often with a radical initiator or acid catalyst. |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | Typically in a non-polar solvent like CCl₄, often with a radical initiator. |
| Chlorine Gas | Cl₂ | Can be bubbled through the neat substrate or a solution, sometimes with UV light. |
Sulfonylation Strategies for Methane-Sulfonyl Incorporation
The methanesulfonyl group can be introduced through various methods. One common approach involves the reaction of a suitable precursor with a methanesulfonylating agent. A general method for the preparation of sulfonamides and sulfones involves the chlorination of thioethers. google.com
For the synthesis of a precursor like 3-methanesulfonylpropanenitrile, a plausible route is the Michael addition of a methanesulfinate salt to acrylonitrile.
Scheme 2: Synthesis of 3-methanesulfonylpropanenitrile via Michael Addition
Alternatively, the sulfonylation of aminonitriles can be carried out using sulfonyl chlorides in the presence of a base. chemrxiv.org
Nitrile Formation Methodologies
The nitrile group is a key functional moiety, and its introduction can be achieved at various stages of the synthesis. Common methods include:
Nucleophilic Substitution: The reaction of an alkyl halide with a cyanide salt (e.g., NaCN or KCN) is a classic method for introducing a nitrile group and extending a carbon chain.
Dehydration of Amides: Primary amides can be dehydrated to nitriles using reagents like phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃).
From Aldehydes and Ketones: Aldehydes and ketones can be converted to cyanohydrins, which can then be further transformed into nitriles.
A review on the synthesis of sultams and sultones highlights that the nitrile group can act as an activating group for neighboring positions, which is relevant to the subsequent chlorination step. chemrxiv.org
Multi-Component and Cascade Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an efficient approach to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs could be applied. For instance, a hypothetical MCR could involve the reaction of a sulfur-containing component, a chlorinated building block, and a cyanide source. Research has shown that MCRs are suitable for generating libraries of electrophiles, including those containing nitrile and chloroacetic acid amide functionalities. nih.gov
Cascade reactions, where a series of intramolecular reactions are triggered by a single event, could also be envisioned. For example, a reaction sequence could be initiated that leads to the sequential formation of the C-S and C-Cl bonds in a controlled manner.
Catalytic Systems in the Synthesis of this compound
Catalysis can play a significant role in improving the efficiency and selectivity of the synthesis.
Catalytic Halogenation: As mentioned, strong acids can catalyze the α-chlorination of nitriles with sulfuryl chloride. google.com Transition metal catalysts could also potentially be employed to achieve selective chlorination.
Palladium Catalysis: While not directly applicable to chlorination, palladium-catalyzed methods have been developed for the direct α-arylation of nitriles. organic-chemistry.org This demonstrates the potential for transition metal catalysis in the functionalization of the alpha position of nitriles.
Cobalt Catalysis: A well-defined molecular cobalt complex has been shown to catalyze the α-alkylation of nitriles with primary alcohols. organic-chemistry.org This highlights the use of base transition-metal catalysts in the functionalization of nitriles.
While specific catalytic systems for the direct synthesis of this compound are not extensively documented in the available literature, the application of known catalytic methods for C-H functionalization of nitriles and sulfones presents a promising area for future research.
Transition-Metal Catalysis
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn These reactions often proceed under mild conditions with low catalyst loadings, offering high chemo- and regioselectivity. mdpi.com Methodologies such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H bond activation, and carbene insertion reactions have revolutionized the construction of complex molecular architectures. snnu.edu.cnmdpi.com
In the context of this compound synthesis, transition-metal catalysts could hypothetically be employed to construct the carbon backbone or introduce the required functional groups. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned for forming a key C-C bond in a precursor molecule. Similarly, rhodium or copper catalysts, known for facilitating carbene or nitrene insertions, could offer novel pathways to functionalize a substrate, potentially streamlining the synthesis. snnu.edu.cnresearchgate.net While the broader literature extensively covers these catalytic transformations for a variety of substrates, specific, documented applications of transition-metal catalysis for the direct synthesis of this compound are not prominently featured in available research. The potential, however, for these methods to create more efficient and novel synthetic routes remains significant.
Organocatalysis and Biocatalysis Considerations
Asymmetric organocatalysis has emerged as a third pillar of catalysis, alongside transition-metal and biocatalysis, offering a sustainable and metal-free alternative for enantioselective transformations. mdpi.com Organocatalysts, which are small organic molecules, can activate substrates through various modes, including the formation of enamines or iminium ions, or through hydrogen bonding interactions. nih.gov This field has grown exponentially, with catalysts based on amines, thioureas, phosphoric acids, and cinchona alkaloids being developed for a wide array of reactions. mdpi.commdpi.com
For the synthesis of this compound, which possesses a chiral center at the C-2 position, organocatalysis presents a compelling strategy for achieving high enantioselectivity. A chiral organocatalyst could potentially direct the stereoselective introduction of the chloro or nitrile group. Although organocatalysts often require higher loadings (5-20 mol%) compared to metal or enzyme catalysts, their lower toxicity and stability are significant advantages. mdpi.com
Biocatalysis, the use of natural enzymes or whole-cell systems, offers unparalleled selectivity under mild, aqueous conditions. While specific enzymatic routes for the synthesis of this compound are not detailed in the literature, the potential for enzymes like halogenases or nitrile-forming enzymes to contribute to a green and highly selective synthesis is an area worthy of future investigation.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com These principles are integral to developing sustainable manufacturing processes in the chemical industry.
Solvent-Free and Mechanochemical Techniques
One of the core tenets of green chemistry is the reduction or elimination of solvents, which often constitute the largest mass component of a reaction and contribute significantly to waste. nih.gov Solvent-free reactions, also known as neat reactions, can lead to improved reaction rates, higher yields, and simplified workup procedures. rsc.orgmdpi.com These reactions can be facilitated by heating, microwave irradiation, or ultrasound. researchgate.netnih.gov
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), is another powerful solvent-free technique. This approach can enable reactions between solid-state reactants, often leading to quantitative yields and unique reactivity not observed in solution.
The application of these techniques to the synthesis of this compound could offer substantial environmental benefits by minimizing solvent waste and potentially reducing energy consumption.
Stereoselective and Enantioselective Synthesis Strategies
The this compound molecule contains a stereocenter at the carbon atom bearing the chlorine and nitrile groups. Therefore, it can exist as a pair of enantiomers. The development of stereoselective and enantioselective synthetic methods is critical for producing single enantiomers, which is often a requirement in the pharmaceutical and agrochemical industries.
Asymmetric catalysis is the most powerful tool for achieving this. As discussed, both transition-metal catalysis and organocatalysis offer robust platforms for enantioselective synthesis. rsc.orgmdpi.com For example, an enantioselective chlorination of a suitable prochiral precursor could be achieved using a chiral catalyst that creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other. nih.gov Chiral squaramide catalysts, for instance, have been successfully used for the enantioselective α-chlorination of carbonyl compounds through non-covalent interactions. nih.gov While specific applications for this compound are not documented, these established methodologies provide a clear roadmap for future research into its enantioselective synthesis.
Process Optimization and Scale-Up Considerations
Transitioning a synthetic route from a laboratory setting to industrial-scale production requires careful process optimization and scale-up. The primary goals are to maximize yield, purity, and throughput while ensuring safety, cost-effectiveness, and environmental sustainability. nih.gov
Key parameters that must be optimized include:
Reaction Conditions: Temperature, pressure, reaction time, and mixing efficiency.
Reagent and Catalyst Loading: Minimizing the amount of expensive or hazardous reagents and optimizing catalyst concentration to balance reaction rate with cost and downstream purification.
Solvent Selection: Choosing solvents that are effective, safe, inexpensive, and recyclable.
Workup and Purification: Developing efficient and scalable procedures for product isolation and purification, such as crystallization or distillation, to minimize solvent use and product loss.
Continuous flow chemistry is an increasingly important technology for process optimization and scale-up. Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, making them a sustainable alternative to traditional batch processes. nih.gov Automating the optimization process using algorithms can further accelerate the development of efficient and robust large-scale syntheses. nih.gov
A hypothetical optimization study is outlined in the table below.
| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 50 | 1.0 | 12 | 75 | 92 |
| 2 | 70 | 1.0 | 12 | 88 | 95 |
| 3 | 70 | 0.5 | 12 | 85 | 96 |
| 4 | 70 | 0.5 | 8 | 92 | 98 |
| 5 | 80 | 0.5 | 8 | 91 | 97 |
This data is hypothetical and serves to illustrate a typical process optimization workflow.
Reactivity Profiles and Mechanistic Investigations of 2 Chloro 3 Methanesulfonylpropanenitrile
Nucleophilic Substitution Reactions Involving the Chloro Group
Nucleophilic substitution at the α-carbon of 2-Chloro-3-methanesulfonylpropanenitrile involves the replacement of the chloro group, a competent leaving group, by a nucleophile. wikipedia.org The viability and mechanism of this substitution are heavily influenced by the electronic environment of the α-carbon.
SN1 and SN2 Pathways at the α-Carbon
The α-carbon in this compound is a secondary carbon, a structural feature that can, in principle, accommodate both SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. wordpress.com However, the electronic effects of the adjacent nitrile and β-sulfonyl groups are decisive in determining the operative mechanism.
The SN1 mechanism proceeds through a two-step process initiated by the formation of a carbocation intermediate. byjus.comlibretexts.org For this compound, this would require the formation of a secondary carbocation at the α-position. This carbocation would be severely destabilized by the powerful inductive electron-withdrawing effects of the adjacent nitrile group and the nearby methanesulfonyl group. Electron-withdrawing groups increase the energy of a carbocation intermediate, thereby increasing the activation energy for its formation and rendering the SN1 pathway highly unfavorable.
Conversely, the SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.org This pathway avoids the formation of a high-energy carbocation intermediate. For this compound, the SN2 pathway is therefore strongly favored. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. uci.edu Factors such as the use of a strong nucleophile and a polar aprotic solvent would further promote the SN2 mechanism. uci.edu
| Factor | SN1 Pathway Assessment | SN2 Pathway Assessment | Governing Principle |
|---|---|---|---|
| Substrate Structure | Secondary (2°) carbon, potentially viable. | Secondary (2°) carbon, viable but sensitive to steric hindrance. | Secondary halides can undergo both mechanisms. wordpress.com |
| Electronic Effects | Highly Unfavorable. Strong electron-withdrawing CN and SO2CH3 groups destabilize the carbocation intermediate. | Favorable. Avoids carbocation formation. | Carbocation stability is paramount for SN1 reactions. byjus.com |
| Nucleophile | Favored by weak nucleophiles (e.g., H2O, ROH). | Favored by strong nucleophiles (e.g., I-, RS-, CN-). uci.edu | Strong nucleophiles favor the bimolecular pathway. wordpress.com |
| Solvent | Favored by polar protic solvents (e.g., ethanol, water). | Favored by polar aprotic solvents (e.g., acetone, DMSO). amazonaws.com | Protic solvents can solvate and stabilize the carbocation for SN1, but can also solvate and hinder the nucleophile in SN2. |
| Predicted Outcome | Highly Unlikely | Dominant Pathway | The electronic destabilization of the potential carbocation is the decisive factor. |
Participation of the Sulfonyl Group in Substitution Outcomes
The methanesulfonyl group (–SO₂CH₃) exerts a profound influence on substitution reactions at the α-carbon, primarily through its potent electron-withdrawing inductive effect. Unlike neighboring heteroatoms such as sulfur or oxygen, which can participate directly in a substitution by forming a cyclic intermediate (anchimeric assistance), the sulfonyl group's primary role is electronic modulation.
This strong inductive effect significantly reduces the electron density around the α-carbon. This has two major consequences:
Deactivation towards SN1: As previously discussed, the destabilization of the potential carbocation intermediate effectively shuts down the SN1 pathway.
Modulation of SN2 Reactivity: The withdrawal of electron density makes the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. However, this effect may also slightly alter the transition state energy of the SN2 reaction. The primary outcome is the clear preference for the SN2 mechanism over the SN1.
Elimination Reactions to Form Unsaturated Nitriles
When this compound is treated with a base, it can undergo an elimination reaction to form an unsaturated nitrile. The mechanism of this elimination, like substitution, is heavily dictated by the substrate's structure and the reaction conditions.
E1 and E2 Mechanisms
The E1 (elimination unimolecular) and E2 (elimination bimolecular) mechanisms represent the two primary pathways for elimination. libretexts.org
The E1 mechanism, similar to the SN1 mechanism, proceeds through a carbocation intermediate. libretexts.orgmasterorganicchemistry.com For this compound, the high energy and instability of the α-carbocation make the E1 pathway extremely unlikely. amazonaws.com
The E2 mechanism is a concerted, single-step reaction in which a base abstracts a proton from the β-carbon while the leaving group on the α-carbon departs simultaneously, forming a double bond. masterorganicchemistry.comlibretexts.org This pathway is strongly favored for this compound for a critical reason: the exceptional acidity of the β-hydrogens. The protons on the carbon adjacent to the methanesulfonyl group are significantly acidified by the powerful electron-withdrawing nature of both the sulfonyl group (–SO₂CH₃) and the nitrile group (–CN). This makes them easily removable by a base. The E2 reaction is generally favored by strong bases. khanacademy.orglumenlearning.com Given the high acidity of the β-proton in this molecule, even a moderately strong base can effectively initiate the E2 elimination.
The reaction proceeds via an anti-periplanar arrangement of the β-hydrogen and the α-chloro leaving group in the transition state. masterorganicchemistry.comlibretexts.org Since there is only one type of β-hydrogen, the elimination is not subject to regiochemical considerations like Zaitsev's rule and leads to a single product: 3-methanesulfonylpropenenitrile. amazonaws.comlibretexts.org
| Factor | E1 Pathway Assessment | E2 Pathway Assessment | Governing Principle |
|---|---|---|---|
| Mechanism | Two steps, via carbocation intermediate. masterorganicchemistry.com | One concerted step. libretexts.org | The timing of bond cleavage and formation differs. libretexts.org |
| Substrate Electronic Effects | Highly Unfavorable. Carbocation is destabilized by electron-withdrawing groups. | Highly Favorable. β-hydrogen is highly acidic due to adjacent SO2CH3 and CN groups. | E1 depends on carbocation stability; E2 depends on β-H acidity. amazonaws.com |
| Base Strength | Favored by weak bases (e.g., H2O, ROH). lumenlearning.com | Favored by strong bases (e.g., -OH, -OR). amazonaws.comkhanacademy.org | The base is involved in the rate-determining step of E2 reactions. masterorganicchemistry.com |
| Kinetics | First-order: rate = k[Substrate]. masterorganicchemistry.com | Second-order: rate = k[Substrate][Base]. libretexts.org | The molecularity of the rate-determining step defines the reaction order. masterorganicchemistry.commasterorganicchemistry.com |
| Predicted Outcome | Highly Unlikely | Dominant Pathway | The extreme acidity of the β-proton makes the E2 pathway exceptionally low in activation energy. |
Base-Induced Rearrangements and Cyclization Reactions
The pronounced acidity of the β-hydrogens allows for the ready formation of a carbanion at the β-position upon treatment with a strong base. This β-sulfonyl carbanion is a key reactive intermediate that can potentially undergo reactions other than direct elimination. One such possibility is an intramolecular nucleophilic attack of the carbanion on the electrophilic carbon of the nitrile group. This type of reaction would result in the formation of a three-membered ring, specifically a substituted cyclopropanenitrile. Such cyclization reactions are known to occur when a nucleophilic center and an electrophilic group are suitably positioned within the same molecule.
Reactivity of the Nitrile Functionality
The nitrile group (–C≡N) is a versatile functional group capable of undergoing a variety of transformations. nih.govebsco.com The triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org
Key reactions involving the nitrile group in this molecule include:
Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid (or its carboxylate salt). libretexts.orgchemistrysteps.com This would convert this compound into 2-chloro-3-methanesulfonylpropanoic acid.
Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which involves the addition of hydride nucleophiles to the electrophilic carbon. libretexts.orgchemistrysteps.com This reaction would produce 3-chloro-4-methanesulfonylbutan-1-amine.
Addition of Organometallic Reagents: Nucleophilic carbon species, such as those from Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the nitrile carbon. The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone. libretexts.orgchemistrysteps.com It is important to note that these reagents are also strong bases and could promote competing E2 elimination reactions.
The reactivity of the nitrile is fundamental to the synthetic utility of this compound, allowing for its conversion into amines, carboxylic acids, and ketones, thereby expanding its role as a precursor in organic synthesis.
Nucleophilic Additions to the Cyano Group
The carbon-nitrogen triple bond of the cyano group in this compound is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reaction is a fundamental process for the transformation of nitriles into various other functional groups. wikipedia.orgmasterorganicchemistry.com The presence of the adjacent electron-withdrawing sulfonyl group and chlorine atom is expected to enhance the electrophilicity of the nitrile carbon, although steric hindrance may play a role in the reaction kinetics.
Common nucleophilic additions to nitriles include reactions with organometallic reagents, hydrides, and water (hydrolysis). For instance, Grignard reagents and organolithium compounds add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. quimicaorganica.orglibretexts.org
Table 1: Representative Nucleophilic Additions to Nitriles
| Nucleophile | Product upon Hydrolysis | Reference |
|---|---|---|
| Grignard Reagent (R-MgX) | Ketone (R-C(O)-CH(Cl)SO2CH3) | libretexts.org |
| Organolithium Reagent (R-Li) | Ketone (R-C(O)-CH(Cl)SO2CH3) | quimicaorganica.org |
| Hydride (from LiAlH4) | Primary Amine (H2N-CH2-CH(Cl)SO2CH3) | libretexts.org |
| Hydroxide (OH-) | Carboxylic Acid (HOOC-CH(Cl)SO2CH3) | wikipedia.org |
Hydrolysis and Reductive Transformations of the Nitrile
The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction typically proceeds through an amide intermediate. libretexts.org The strong electron-withdrawing groups attached to the α-carbon may influence the rate of hydrolysis.
Reduction of the nitrile group can lead to the formation of a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. libretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon.
Carbanion Chemistry at the α-Position to the Nitrile and Sulfonyl Groups
Enolate Formation and Reactivity
The hydrogen atom at the α-position to both the nitrile and sulfonyl groups is significantly acidic due to the powerful electron-withdrawing and resonance-stabilizing effects of these functionalities. siue.edulibretexts.org Treatment with a suitable base can readily generate a stabilized carbanion (or enolate). The stability of this carbanion is enhanced by the delocalization of the negative charge onto the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group.
This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and condensation reactions. siue.edu
Table 2: Factors Influencing Carbanion Stability
| Factor | Effect on Carbanion Stability | Reference |
|---|---|---|
| Inductive Effect | Electron-withdrawing groups stabilize the negative charge. | libretexts.org |
| Resonance | Delocalization of the negative charge over multiple atoms increases stability. | siue.edu |
| Hybridization | Greater s-character of the carbanionic carbon increases stability. | libretexts.org |
Rearrangement Reactions Involving Stabilized Carbanions (e.g., Ramberg–Bäcklund Type)
The presence of a chlorine atom on the carbon adjacent to the sulfonyl group makes this compound a potential substrate for the Ramberg–Bäcklund reaction. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction involves the base-induced rearrangement of an α-halo sulfone to an alkene with the extrusion of sulfur dioxide. chemistry-chemists.com
The mechanism commences with the deprotonation at the α'-position (the carbon bearing the nitrile group) to form a stabilized carbanion. This is followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, leading to the formation of a transient three-membered episulfone intermediate. This intermediate is unstable and spontaneously eliminates sulfur dioxide to yield an alkene. organic-chemistry.orgchemistry-chemists.comorganicreactions.org In the case of this compound, this would lead to the formation of 2-cyano-1-chloroethene, although the specific stereochemistry would depend on the reaction conditions.
Table 3: Key Steps in the Ramberg–Bäcklund Reaction
| Step | Description | Reference |
|---|---|---|
| 1. Deprotonation | A base abstracts the acidic α'-proton to form a carbanion. | organic-chemistry.orgchemistry-chemists.com |
| 2. Intramolecular Substitution | The carbanion displaces the halide to form an episulfone intermediate. | organic-chemistry.orgchemistry-chemists.com |
| 3. Extrusion of SO2 | The episulfone decomposes to an alkene and sulfur dioxide. | wikipedia.orgorganic-chemistry.org |
Radical and Organometallic Reactions
While ionic reactions are expected to dominate the chemistry of this compound, the possibility of radical reactions exists, particularly under photochemical or radical-initiating conditions. The carbon-chlorine bond could undergo homolytic cleavage to generate a carbon-centered radical. Such radicals could participate in polymerization or other radical-mediated transformations. masterorganicchemistry.comyoutube.com
Organometallic reagents can react with α-halonitriles through a halogen-metal exchange process. This reaction can be very rapid with Grignard and alkyllithium reagents, generating a metalated nitrile in situ. nih.govorganic-chemistry.org This metalated species can then react with various electrophiles.
Detailed Mechanistic Elucidation through Kinetic and Isotopic Studies
Detailed understanding of the reaction mechanisms of this compound would require kinetic and isotopic labeling studies. For instance, the kinetics of nucleophilic substitution reactions at the α-carbon would provide insights into whether the reaction proceeds via an SN1 or SN2 pathway. libretexts.orgfiveable.melibretexts.org Given the presence of two electron-withdrawing groups, an SN2 mechanism is more likely.
Isotopic labeling can be a powerful tool to trace the fate of atoms during a reaction. wikipedia.orgx-chemrx.commusechem.comnih.gov For the Ramberg-Bäcklund reaction, labeling the carbon skeleton or the sulfonyl group with isotopes such as ¹³C or ¹⁸O could provide definitive evidence for the proposed mechanism, including the formation of the episulfone intermediate and the extrusion of sulfur dioxide. chemrxiv.org For example, using a deuterated solvent in the Ramberg-Bäcklund reaction can lead to the incorporation of deuterium (B1214612) into the alkene product, providing information about the carbanionic intermediates. organicreactions.org
Table 4: Techniques for Mechanistic Elucidation
| Technique | Information Gained | Reference |
|---|---|---|
| Kinetic Studies | Reaction order, rate constants, activation parameters, distinguishing between reaction pathways (e.g., SN1 vs. SN2). | libretexts.orglibretexts.org |
| Isotopic Labeling | Tracing atomic pathways, identifying bond-breaking and bond-forming steps, confirming intermediates. | wikipedia.orgmusechem.com |
| Computational Studies | Modeling reaction pathways, calculating transition state energies, predicting product distributions. | nih.govup.ac.zaresearchgate.net |
Stereochemical Outcomes and Diastereomeric Control
There is currently no available research detailing the stereochemical outcomes or diastereomeric control in reactions involving this compound. The stereochemistry of a reaction is a critical aspect that describes the three-dimensional arrangement of atoms in the products. nih.gov Factors such as the reaction mechanism, the structure of the reactants and catalysts, and the reaction conditions all play a significant role in determining the stereochemical course of a reaction. nih.gov Without specific experimental results for this compound, it is not possible to provide an analysis of its stereochemical behavior.
Computational and Theoretical Investigations of 2 Chloro 3 Methanesulfonylpropanenitrile
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 2-Chloro-3-methanesulfonylpropanenitrile and the various shapes, or conformations, it can adopt.
Density Functional Theory (DFT) is a robust computational method used to predict the ground-state molecular geometry of molecules. By approximating the electron density, DFT calculations can determine the most stable arrangement of atoms, corresponding to the lowest energy state of the molecule. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.gov For this compound, this process involves iterative calculations to find the bond lengths, bond angles, and dihedral angles that result in the minimum energy structure.
The optimized geometry provides a detailed picture of the molecule's architecture. For instance, the linear geometry of the nitrile group (C≡N) and the tetrahedral arrangement around the sulfur atom in the methanesulfonyl group are key structural features that can be precisely characterized.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | 1.78 Å |
| C-S | 1.82 Å | |
| S=O | 1.45 Å | |
| C≡N | 1.15 Å | |
| Bond Angle | Cl-C-C | 110.5° |
| C-S-C | 104.2° | |
| O-S-O | 119.5° |
Due to the presence of single bonds, the this compound molecule can exist in various spatial orientations, known as conformations. Conformational analysis aims to identify the most stable of these conformations, which correspond to energy minima on the potential energy surface. This is typically achieved by systematically rotating the molecule around its single bonds and calculating the energy at each step.
The rotation around the C-C and C-S bonds is of particular interest, as it governs the relative positions of the bulky chloro, methanesulfonyl, and nitrile groups. The results of such an analysis would likely reveal several stable conformers, with their relative populations determined by their respective energies. The conformer with the lowest energy is the most abundant at equilibrium. Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties.
Table 2: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (Cl-C-C-S) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 65° (gauche) | 0.00 |
| B | 180° (anti) | 1.20 |
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its reactivity and physical properties. Electronic structure analysis provides a framework for understanding these characteristics.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, the HOMO is likely to be localized on the atoms with lone pairs of electrons, such as the oxygen and chlorine atoms. The LUMO, on the other hand, would be expected to be distributed over the electron-withdrawing nitrile and methanesulfonyl groups. This distribution helps in identifying the potential sites for nucleophilic and electrophilic attack.
Table 3: Predicted Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -1.2 |
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. rsc.org It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and are prone to nucleophilic attack.
In the case of this compound, the EPS map would likely show negative potential around the electronegative oxygen, nitrogen, and chlorine atoms. libretexts.org Conversely, the hydrogen atoms of the methyl group and the carbon atom of the nitrile group would exhibit a positive potential. This mapping is invaluable for predicting how the molecule will interact with other molecules and for understanding its non-covalent interactions.
Spectroscopic Property Prediction and Correlation (Methodological Focus)
Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. The focus here is on the methodologies used for these predictions.
Theoretical calculations, often using DFT, can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. jocpr.com These calculated frequencies are typically scaled to account for systematic errors in the computational methods. By analyzing the vibrational modes, specific peaks in the experimental spectrum can be assigned to the stretching and bending of particular bonds within the this compound molecule. For instance, the characteristic stretching frequency of the nitrile (C≡N) group and the symmetric and asymmetric stretches of the sulfonyl (SO2) group can be predicted.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These theoretical shifts provide insights into the electronic environment of each nucleus and can aid in the interpretation of experimental NMR spectra. nanobioletters.com The correlation between calculated and experimental spectroscopic data serves as a powerful tool for confirming the molecule's structure.
Table 4: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C≡N | Stretch | 2250 |
| SO₂ | Asymmetric Stretch | 1350 |
| SO₂ | Symmetric Stretch | 1150 |
Vibrational Frequencies (IR, Raman)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. These theoretical spectra are crucial for interpreting experimental data and assigning specific vibrational modes to observed absorption bands.
The typical computational workflow for determining the vibrational frequencies of this compound would involve:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is commonly performed using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This computation yields the harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Scaling: The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.
Spectral Analysis: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra. The Potential Energy Distribution (PED) is often analyzed to assign the calculated frequencies to specific molecular motions, such as C-H stretching, C≡N stretching, SO₂ asymmetric and symmetric stretching, and C-Cl stretching.
A hypothetical table of selected, scaled vibrational frequencies for this compound, as would be predicted by a DFT calculation, is presented below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) - IR | Predicted Wavenumber (cm⁻¹) - Raman | Description of Motion |
|---|---|---|---|---|
| ν(C-H) | CH₂/CH | ~2950-3050 | ~2950-3050 | Symmetric and asymmetric stretching |
| ν(C≡N) | Nitrile | ~2250 | ~2250 | Stretching of the carbon-nitrogen triple bond |
| νₐₛ(SO₂) | Sulfonyl | ~1350 | ~1350 | Asymmetric stretching of S=O bonds |
| νₛ(SO₂) | Sulfonyl | ~1150 | ~1150 | Symmetric stretching of S=O bonds |
| ν(C-Cl) | Chloro | ~700 | ~700 | Stretching of the carbon-chlorine bond |
Nuclear Magnetic Resonance (NMR) Chemical Shifts
Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a vital tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is the most common approach for these calculations.
The process for predicting the NMR spectrum of this compound would be as follows:
Geometry Optimization: An accurate molecular geometry is first obtained, usually via DFT optimization as described previously.
NMR Calculation: A GIAO-DFT calculation is performed on the optimized structure. This computes the isotropic magnetic shielding tensors for each nucleus.
Chemical Shift Calculation: The calculated shielding values are not directly the chemical shifts. They must be referenced against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift (δ) is then calculated as: δ = σ(TMS) - σ(nucleus).
Solvent Effects: Since NMR spectra are almost always recorded in a solvent, continuum solvation models are often included in the calculation to account for the solvent's influence on the electronic structure and thus the chemical shifts.
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound. The values are estimated based on the expected electronic environments of the nuclei.
| Nucleus | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
|---|---|---|---|---|
| H | -CH(Cl)- | ~4.5 - 5.0 | - | Deshielded by adjacent electron-withdrawing Cl and CN groups. |
| H | -CH₂(SO₂)- | ~3.5 - 4.0 | - | Deshielded by the strongly electron-withdrawing sulfonyl group. |
| H | -CH₃ | ~3.0 - 3.3 | - | Protons on the methyl group attached to the sulfonyl group. |
| C | -C≡N | - | ~115 - 120 | Typical chemical shift for a nitrile carbon. |
| C | -CH(Cl)- | - | ~50 - 60 | Carbon attached to an electronegative chlorine atom. |
| C | -CH₂(SO₂)- | - | ~55 - 65 | Carbon attached to the electron-withdrawing sulfonyl group. |
| C | -CH₃ | - | ~40 - 45 | Methyl carbon attached to the sulfonyl group. |
Reaction Pathway Energetics and Transition State Characterization
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the determination of reaction mechanisms, activation energies, and the characterization of transient species like transition states. For this compound, a likely reaction to study would be nucleophilic substitution at the carbon atom bearing the chlorine, as it is activated by the adjacent nitrile and sulfonyl groups.
A typical computational investigation of a reaction pathway, for example, an Sₙ2 reaction with a generic nucleophile (Nu⁻), would proceed as follows:
Locating Stationary Points: The geometries of the reactants (this compound and Nu⁻), the product, and the transition state (TS) are optimized.
Transition State Search: Finding the TS geometry, which is a first-order saddle point on the potential energy surface, often requires specialized algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
Frequency Analysis: A frequency calculation is performed on all optimized structures. Reactants and products will have all real (positive) frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Profile: The electronic energies of all stationary points are calculated. By including zero-point vibrational energy (ZPVE) corrections, thermal corrections, and entropy, the Gibbs free energies of activation (ΔG‡) and reaction (ΔGᵣₓₙ) can be determined.
Intrinsic Reaction Coordinate (IRC): An IRC calculation can be performed starting from the transition state structure to confirm that it correctly connects the reactants and products on the potential energy surface.
Solvent Effects and Implicit/Explicit Solvation Models
Chemical reactions and molecular properties are significantly influenced by the solvent. Computational models account for these effects in two primary ways: implicitly and explicitly.
Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant (ε). The solute is placed in a cavity within this dielectric. The solute's charge distribution polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models are computationally efficient and are well-suited for capturing the bulk electrostatic effects of the solvent, making them widely used for calculations of reaction energetics and spectroscopic properties in solution.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding, which cannot be fully captured by implicit models. This method is much more computationally demanding as it significantly increases the number of atoms in the system. It is often used in the context of hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, where the solute is treated with a high level of theory (QM) and the solvent molecules are treated with a less computationally expensive method (MM).
For this compound, an implicit model would be effective for studying how its properties change across a range of solvents with different polarities. An explicit model would be more appropriate for studying specific interactions, for instance, if hydrogen bonding between a protic solvent and the nitrile or sulfonyl groups is of particular interest.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations provide detailed information about static structures and energetics, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
System Setup: A simulation box is created containing one or more molecules of this compound surrounded by a large number of explicit solvent molecules (e.g., water).
Force Field: A force field, which is a set of parameters and equations describing the potential energy of the system, is chosen to define the interactions between all atoms. For organic molecules, common force fields include AMBER, CHARMM, or OPLS.
Simulation: The simulation is run for a specified period, typically on the order of nanoseconds to microseconds. During the simulation, the positions and velocities of all atoms are updated in small time steps (e.g., femtoseconds).
Analysis: The resulting trajectory (a record of atomic positions over time) is analyzed to extract information about the molecule's dynamic behavior. This can include analyzing conformational changes, radial distribution functions to understand solvation structure, and the calculation of transport properties like diffusion coefficients.
For this compound, MD simulations could reveal preferred conformations in solution, the structure of the solvation shell around its polar functional groups, and the dynamics of its interaction with the surrounding solvent.
Applications of 2 Chloro 3 Methanesulfonylpropanenitrile in Synthetic Organic Chemistry
Building Block for Heterocyclic Compound Synthesis
The unique combination of a nitrile, a chloro group, and a methanesulfonyl moiety makes 2-Chloro-3-methanesulfonylpropanenitrile a potentially valuable precursor for a variety of heterocyclic systems. The electrophilic and nucleophilic centers within the molecule provide multiple reaction pathways for cyclization.
Nitrogen-Containing Heterocycles (e.g., Pyridines, Imidazoles)
Sulfur- and Oxygen-Containing Heterocycles
Analogous to its potential for nitrogen heterocycle synthesis, the reactivity of this compound lends itself to the construction of sulfur- and oxygen-containing ring systems. Reactions with sulfur nucleophiles like sodium sulfide (B99878) or thiourea (B124793) could potentially lead to the formation of thiophenes or thiazoles, respectively. Similarly, reactions with oxygen nucleophiles could, in theory, yield furan (B31954) or oxazole (B20620) derivatives. As with nitrogen heterocycles, detailed research findings and specific examples of these applications are not extensively documented in the current body of scientific literature, representing an area ripe for exploration.
Precursor for Advanced Organic Materials
The functional groups present in this compound also indicate its potential as a monomer or precursor in the development of advanced organic materials with tailored properties.
Polymer Chemistry Applications
The nitrile and chloro groups of this compound could serve as reactive sites for polymerization. For instance, the nitrile group can undergo polymerization through various mechanisms, including anionic and coordination polymerization, to form polymers with unique electronic and optical properties. The chloro group offers a site for nucleophilic substitution, allowing for the grafting of this molecule onto existing polymer chains or for its use in polycondensation reactions. Despite this potential, specific examples of polymers derived from this compound are not prominently featured in the literature.
Functional Material Design
The combination of a polar nitrile group and a strongly electron-withdrawing methanesulfonyl group suggests that materials incorporating this compound could exhibit interesting electronic and photophysical properties. These characteristics are desirable in the design of functional materials for applications in electronics, such as organic semiconductors or dielectric materials. The development and characterization of such materials based on this precursor remain an area of ongoing research interest.
Utilization in Stereoselective Transformations
No research could be found that describes the use of this compound in stereoselective transformations. The literature does not provide examples of this compound being used to control the stereochemical outcome of a reaction, a critical aspect in the synthesis of chiral molecules.
Intermediate in the Synthesis of Complex Molecules
While it is plausible that this compound could serve as an intermediate, no specific, multi-step syntheses of complex target molecules citing this compound as a precursor were found in the available research.
Due to the absence of specific data, the creation of informative data tables and a detailed discussion as per the requested structure is not possible without resorting to speculation. Further investigation in specialized chemical databases or primary literature archives may be required to uncover any potential research on this specific compound.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
High-Resolution Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of new chemical entities. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule.
Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules like 2-Chloro-3-methanesulfonylpropanenitrile. In a hypothetical ESI-MS analysis in positive ion mode, the molecule would likely be observed as a protonated species [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺.
The high-resolution measurement of these ions would allow for the confirmation of the molecular formula, C₄H₆ClNO₂S. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+H]⁺ peak accompanied by an [M+H+2]⁺ peak of approximately one-third the intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 1: Predicted High-Resolution ESI-MS Data for this compound
| Ion | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Relative Intensity Ratio |
|---|---|---|---|
| [M+H]⁺ | 168.9884 | 170.9855 | ~3:1 |
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) provides information on both its retention time and its fragmentation pattern upon electron impact ionization. This fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation.
Upon electron impact, the molecular ion [M]⁺ would be formed, and its high-resolution measurement would also confirm the elemental composition. Subsequent fragmentation would likely involve the loss of key functional groups.
Table 2: Plausible GC-MS Fragmentation Pattern for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M-Cl]⁺ | [C₄H₆NO₂S]⁺ | 132.0170 |
| [M-SO₂CH₃]⁺ | [C₃H₃ClN]⁺ | 88.9954 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Advanced, multi-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals and establishing the connectivity within this compound.
A combination of 1D (¹H and ¹³C) and 2D NMR experiments would be employed to fully characterize the molecule.
¹H NMR: The proton NMR spectrum would be expected to show three distinct signals corresponding to the methine proton (CH), the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃).
¹³C NMR: The carbon-13 NMR spectrum would show four signals for the four unique carbon atoms: the nitrile carbon (CN), the methine carbon (CHCl), the methylene carbon (CH₂SO₂), and the methyl carbon (SO₂CH₃).
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between the methine proton and the adjacent methylene protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining spatial proximity in larger molecules, a NOESY experiment could provide information on the through-space interactions within this compound.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (in CDCl₃)
| Position | δ ¹H (ppm) | δ ¹³C (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 (CN) | - | ~115 | CH₂ |
| 2 (CHCl) | ~4.8 (dd) | ~45 | CH₂, CN |
| 3 (CH₂) | ~3.6 (m) | ~55 | CHCl, CN, SO₂CH₃ |
Should this compound exist as a stable crystalline solid, solid-state NMR (ssNMR) could provide valuable information about its structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra, which can reveal the presence of different polymorphs or conformers in the solid state.
X-ray Crystallography for Single Crystal Structure Determination
The unequivocal determination of the three-dimensional structure of a molecule is achieved through single-crystal X-ray crystallography. This technique, when applicable, provides precise bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and stereochemistry of the compound.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield a detailed crystallographic information file (CIF). This data would not only confirm the proposed structure but also provide insights into intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that govern the crystal packing.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Volume (ų) | 820 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing its conformational isomers. For a molecule with the structure of this compound, a detailed analysis of its vibrational spectra would provide invaluable information about its molecular architecture.
Functional Group Identification:
The primary application of FT-IR and Raman spectroscopy in this context would be the identification of the characteristic vibrational modes associated with the nitrile, methanesulfonyl, and chloro functional groups.
Nitrile Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond is one of the most characteristic and readily identifiable peaks in an infrared spectrum. Typically, this vibration appears in a relatively clean region of the spectrum, which is free from significant overlap with other common functional group absorptions.
Methanesulfonyl Group (-SO₂CH₃): This group would be expected to exhibit several distinct vibrational modes. The symmetric and asymmetric stretching vibrations of the S=O bonds are particularly strong in the infrared spectrum. Additionally, the stretching and bending vibrations of the S-C and C-H bonds of the methyl group would be observable.
Chloro Group (C-Cl): The stretching vibration of the carbon-chlorine bond is also a useful diagnostic peak, although it appears at lower frequencies and can sometimes be coupled with other vibrations in the molecule's fingerprint region.
A hypothetical table of expected vibrational frequencies for the key functional groups in this compound is presented below. It is important to note that these are approximate ranges, and the exact positions of the peaks would be influenced by the electronic and steric effects of the neighboring groups in the molecule.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Nitrile (C≡N) | Stretching | 2260 - 2240 | Medium | Strong |
| Methanesulfonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 | Strong | Medium |
| Methanesulfonyl (SO₂) | Symmetric Stretching | 1160 - 1120 | Strong | Medium |
| Alkyl Halide (C-Cl) | Stretching | 850 - 550 | Medium to Strong | Strong |
Conformational Studies:
Due to the presence of single bonds, this compound can exist in various conformations arising from rotation around the C-C and C-S bonds. Both FT-IR and Raman spectroscopy can be employed to study this conformational isomerism. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify the vibrational modes that are sensitive to conformational changes. In some cases, specific conformers may exhibit unique spectral features, allowing for their identification and the determination of their relative populations under different conditions. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to predict the spectra of different conformers and aid in the assignment of the observed bands.
Future Research Directions and Unexplored Avenues
Development of Novel Biocatalytic Pathways for Synthesis and Transformation
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov For 2-Chloro-3-methanesulfonylpropanenitrile, enzymatic processes could provide pathways to chiral derivatives and novel transformations under mild conditions. tandfonline.com
Future research could focus on employing enzymes for the stereoselective synthesis of chiral sulfoxides, a valuable motif in pharmaceuticals. acsgcipr.orgalmacgroup.comnih.gov Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) or cytochrome P450s could potentially oxidize the sulfide (B99878) precursor to the corresponding sulfoxide (B87167) with high enantioselectivity. acsgcipr.org
Another avenue involves the enzymatic transformation of the nitrile group. Nitrilases or nitrile hydratases could be used to convert the nitrile into a carboxylic acid or an amide, respectively. tandfonline.com This enzymatic hydrolysis could proceed under neutral pH and ambient temperature, avoiding the harsh conditions of acid or base hydrolysis that might degrade the rest of the molecule. The stereoselective nature of some enzymes could be exploited if the substrate is prochiral, leading to enantiomerically enriched products. tandfonline.comresearchgate.net
Table 1: Potential Enzymes for Biocatalytic Transformation
| Enzyme Class | Target Functional Group | Potential Transformation | Desired Outcome |
|---|---|---|---|
| Monooxygenases (e.g., BVMO) | Sulfide (in precursor) | Asymmetric Oxidation | Enantiopure (R)- or (S)-sulfoxide |
| Nitrilase | Nitrile | Hydrolysis | Carboxylic Acid |
| Nitrile Hydratase / Amidase | Nitrile | Hydration / Hydrolysis | Amide, then Carboxylic Acid |
This biocatalytic approach could lead to the sustainable production of high-value intermediates from this compound.
Continuous Flow Chemistry Applications for Efficient Production
Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering advantages in safety, efficiency, scalability, and process control over traditional batch methods. rsc.orgrsc.org The synthesis of this compound and its derivatives could be significantly improved by adopting flow processes.
Many nitrile syntheses involve hazardous reagents or intermediates, and flow chemistry allows these to be generated and consumed in situ within a closed system, minimizing operator exposure. rsc.org For instance, a cyanide-free approach using precursors like p-tosylmethyl isocyanide (TosMIC) could be adapted to a flow reactor, enabling rapid and safe nitrile formation with short residence times. rsc.org Similarly, reactions involving toxic cyanide salts, if necessary, are made safer in the controlled environment of a microreactor. rsc.org
Flow reactors provide superior heat and mass transfer, allowing for reactions to be run at higher temperatures and pressures than in batch, often accelerating reaction rates dramatically. acs.orgnih.gov This could lead to higher throughput and yield. A hypothetical comparison between batch and flow synthesis highlights the potential advantages.
Table 2: Hypothetical Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Potential Advantage |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | Increased throughput beilstein-journals.org |
| Safety | Handling of bulk hazardous materials | In-situ generation and consumption | Reduced risk of exposure rsc.org |
| Scalability | Difficult, requires reactor redesign | Straightforward, "scaling-out" | Faster transition to production |
| Process Control | Limited (hot spots, mixing issues) | Precise control of T, P, time | Higher reproducibility and yield rsc.org |
| Productivity | Lower ( g/day ) | Higher (g/h) | More efficient production rsc.org |
Future work would involve designing a multi-step, telescoped flow process where intermediates are passed directly from one reactor to the next without isolation, streamlining the entire synthesis pathway. mdpi.comresearchgate.net
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and discovery of novel synthetic routes. rjptonline.org For a molecule like this compound, whose reaction space is largely unexplored, AI/ML could serve as a powerful predictive tool.
ML models can be trained on large datasets of chemical reactions to predict the outcome of a novel transformation. arxiv.org For this specific compound, a model could be developed to predict the reactivity of the alpha-chloro group with various nucleophiles. By using molecular fingerprints or calculated molecular descriptors as inputs, algorithms like random forest or neural networks could predict reaction success, yield, and potential side products. nih.govnih.gov This would significantly reduce the amount of trial-and-error experimentation required.
Furthermore, AI can assist in retrosynthesis, proposing viable synthetic pathways from commercially available starting materials. engineering.org.cn An AI platform could analyze the structure of this compound and suggest disconnections and precursor molecules, potentially uncovering more efficient or novel synthetic routes than those currently known.
Table 3: Potential ML Model Descriptors for Reactivity Prediction
| Descriptor Type | Example Descriptors for this compound | Information Provided |
|---|---|---|
| Electronic | Partial charges, HOMO/LUMO energies, Dipole moment | Governs electrostatic interactions and orbital-controlled reactions |
| Steric | Molecular volume, Surface area, Sterimol parameters | Describes steric hindrance around the reactive chlorine center |
| Topological | Connectivity indices, Molecular fingerprints (e.g., Morgan) | Encodes the structural arrangement of atoms and functional groups nih.gov |
| Quantum Chemical | Bond dissociation energy (C-Cl), Fukui functions | Predicts bond strength and sites susceptible to nucleophilic/electrophilic attack |
By building and validating such models, chemists could more rapidly explore the derivatization of this compound, accelerating the discovery of new compounds with desired properties. eurekalert.org
Exploration of New Reactivity Modes and Catalytic Cycles
The multifunctionality of this compound opens the door to exploring novel reactivity modes and catalytic cycles that go beyond simple nucleophilic substitution of the chlorine atom. The electron-withdrawing nature of both the nitrile and methanesulfonyl groups significantly influences the reactivity of the entire molecule.
Future research could investigate transition-metal-catalyzed cross-coupling reactions at the C-Cl bond, a typically challenging transformation for alkyl chlorides. The development of new photocatalytic or electrocatalytic cycles could enable the formation of C-C, C-N, or C-O bonds under mild conditions, providing access to a wide array of complex analogues.
Another unexplored avenue is the activation of the C-H bonds alpha to the sulfone and nitrile groups. These protons are expected to be acidic, creating a potential site for deprotonation and subsequent reaction with electrophiles. Designing catalytic cycles that can selectively functionalize this position without eliminating the chlorine atom would be a significant synthetic advancement.
Table 4: Unexplored Catalytic Transformations
| Reaction Type | Target Site | Catalyst System (Hypothetical) | Potential Product Class |
|---|---|---|---|
| Cross-Coupling | C-Cl bond | Ni- or Pd-based catalyst with specialized ligands | Alkylated, arylated, or aminated analogues |
| Photoredox Catalysis | C-Cl bond | Iridium or Ruthenium photosensitizer | Radically formed C-C or C-heteroatom bonds |
| C-H Functionalization | C-H alpha to SO2/CN | Organocatalyst or transition metal catalyst | α-Substituted analogues |
| Asymmetric Phase-Transfer Catalysis | C-H alpha to SO2/CN | Chiral quaternary ammonium (B1175870) salt | Enantioenriched α-substituted products |
Investigating these advanced catalytic methods could transform this compound from a simple building block into a versatile platform for complex molecule synthesis.
Design of Next-Generation Functional Analogues through Computational Chemistry
Computational chemistry provides the tools to design and evaluate new molecules in silico before committing to their synthesis in the lab. This approach can guide the development of next-generation functional analogues of this compound with tailored properties.
Using methods like Density Functional Theory (DFT), researchers can calculate the geometric and electronic structures of hypothetical derivatives. This allows for the prediction of key properties such as reactivity, stability, and interaction with biological targets. For example, by systematically replacing the chlorine atom with other halogens (F, Br, I) or a pseudohalogen, the impact on the molecule's electrophilicity and bond strength can be modeled to fine-tune its reactivity. researchgate.netfnasjournals.com
Furthermore, computational screening can be used to design analogues with potential applications in materials science or medicinal chemistry. By modifying the core structure and calculating properties like dipole moment, polarizability, or docking scores against a protein of interest, vast virtual libraries can be screened to identify the most promising candidates for synthesis.
Table 5: Computationally Designed Analogues and Predicted Properties
| Analogue Structure (Modification) | Computational Method | Predicted Property | Potential Application |
|---|---|---|---|
| R-CF2-SO2-CH(Cl)CN | DFT | Increased lipophilicity, altered electronic potential | Agrochemicals, Pharmaceuticals |
| R-SO2-CH(Cl)CONH2 | DFT | Different hydrogen bonding capabilities | Functional materials, intermediates |
| Aryl-SO2-CH(Cl)CN | Molecular Docking | Binding affinity to a specific enzyme active site | Drug discovery candidate |
This synergy between computational design and experimental validation represents a highly efficient strategy for exploring the chemical space around this compound and accelerating the discovery of new functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
